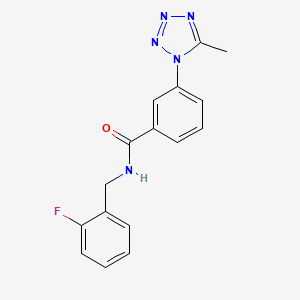

N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-fluorobenzyl group attached to the amide nitrogen and a 5-methyltetrazole ring at the 3-position of the benzamide core. Tetrazole rings are bioisosteres for carboxylic acids, enhancing metabolic stability and modulating solubility. Its synthesis likely involves coupling a benzoyl chloride intermediate with a 2-fluorobenzylamine derivative and a 5-methyltetrazole-containing precursor, analogous to methods described in related compounds .

Properties

Molecular Formula |

C16H14FN5O |

|---|---|

Molecular Weight |

311.31 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23) |

InChI Key |

RNHHSGVUNJGANA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 3-aminobenzoic acid with an appropriate acylating agent.

Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the benzamide core.

Tetrazole Formation: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

Substitution: The fluorobenzyl group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Nucleophiles such as amines or thiols could be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Used in the synthesis of specialty chemicals or as a precursor in material science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the tetrazole ring might participate in hydrogen bonding.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Heterocyclic Influence : The tetrazole in the target compound (vs. pyrazole in , thiazole in , or benzimidazole in ) impacts electronic properties and hydrogen-bonding capacity. Tetrazoles are more polar than thiazoles but less aromatic than benzimidazoles, affecting solubility and target interactions.

- Fluorinated Substituents: The 2-fluorobenzyl group in the target compound and enhances lipophilicity compared to non-fluorinated analogs (e.g., ). Fluorine’s electron-withdrawing effects may also stabilize amide bonds against hydrolysis.

- Synthetic Routes : The target compound’s synthesis likely parallels methods for (amide coupling via benzoyl chloride and amine intermediates) and (use of activated carboxylic acids).

Crystallographic and Spectroscopic Characterization

- Crystal Packing : Compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit intermolecular hydrogen bonding (N–H⋯N and C–H⋯F/O interactions) that stabilize crystal lattices . The target compound’s 5-methyltetrazole may form similar N–H⋯N dimers, though steric effects from the methyl group could alter packing efficiency.

- Spectroscopic Data : The ¹H NMR of related benzamides (e.g., ) shows aromatic protons at δ 7.4–8.1 ppm and NH signals near δ 13 ppm. The target’s 2-fluorobenzyl group would split aromatic signals, while the tetrazole’s NH proton may appear as a broad singlet (δ ~10–13 ppm).

Biological Activity

N-(2-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid under specific conditions to yield the target compound. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Biological Activity

Pharmacological Effects:

this compound has been studied for various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth.

- Anticancer Properties: Research indicates that this compound may have potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key aspects of SAR include:

| Substituent | Effect on Activity |

|---|---|

| 2-Fluorobenzyl Group | Enhances lipophilicity and cellular uptake |

| Methyl Group on Tetrazole | Contributes to increased potency |

| Benzamide Core | Essential for receptor binding |

Studies have shown that modifications to the benzamide core can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Antimicrobial Efficacy: A study published in Molecules reported that derivatives of benzamides, including those similar to this compound, exhibited potent larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. The most effective compounds showed over 90% inhibition rates at these concentrations .

- Cancer Cell Proliferation: In a separate study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.